

DS69910557 solubility and stability issues

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Compound of Interest

Compound Name: DS69910557

Cat. No.: B10861409

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Technical Support Center: DS69910557

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of **DS69910557**, a potent and selective human parathyroid hormone receptor 1 (hPTHr1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **DS69910557** and what is its mechanism of action?

A1: **DS69910557** is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHr1).^[1] By blocking the hPTHr1, it inhibits the signaling pathways activated by parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This makes it a valuable tool for research in areas such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.^[1]

Q2: What is the recommended solvent for dissolving **DS69910557**?

A2: The recommended solvent for dissolving **DS69910557** is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL.^[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cellular toxicity.

Q3: How should I prepare stock solutions of **DS69910557**?

A3: To prepare a stock solution, dissolve the solid **DS69910557** powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or the maximum of 100 mg/mL).^[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.^[1] It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.^[1]

Q4: What are the recommended storage conditions for **DS69910557**?

A4: Solid **DS69910557** should be stored at -20°C for up to 3 years.^[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1]

Q5: What is the primary signaling pathway inhibited by **DS69910557**?

A5: **DS69910557** primarily inhibits the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway, which is the main pathway activated by PTHR1.^[2] PTHR1 can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.^{[2][3]}

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation of DS69910557 in aqueous solution/media	Low aqueous solubility of the compound. Exceeding the solubility limit upon dilution from DMSO stock.	1. Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.1% for cell-based assays). 2. Prepare intermediate dilutions in a co-solvent system if necessary. 3. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS can be considered.
Inconsistent or no antagonist activity observed	Degradation of the compound. Improper concentration of the compound. Issues with the assay system.	1. Verify the storage conditions and age of your DS69910557 stock solution. Prepare fresh stock solution if in doubt. 2. Confirm the final concentration of DS69910557 in your assay. 3. Include appropriate positive and negative controls in your experiment to validate the assay performance. For example, use a known PTHR1 agonist like PTH(1-34) to stimulate the receptor and a vehicle control.

Cellular toxicity observed in in vitro assays	High concentration of DMSO in the final working solution. Inherent cytotoxicity of the compound at high concentrations.	1. Calculate and confirm that the final DMSO concentration is at a non-toxic level (ideally $\leq 0.1\%$). 2. Perform a dose-response curve to determine the optimal non-toxic concentration of DS69910557 for your specific cell line.
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Data Presentation

Table 1: Physicochemical and Solubility Data for **DS69910557**

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₃ Cl ₂ FN ₄ O ₃	[1]
Molecular Weight	611.53 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Solubility in DMSO	100 mg/mL (163.52 mM)	[1]

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Reference
Solid Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
Stock Solution in DMSO	-80°C	6 months	[1]
-20°C	1 month	[1]	

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for PTHR1

This protocol is adapted from standard methodologies for GPCR antagonist binding assays.

Objective: To determine the binding affinity (K_i) of **DS69910557** for the human PTHR1.

Materials:

- Cell membranes prepared from cells overexpressing hPTH1R.
- Radioligand: [125 I]-labeled PTH analog (e.g., [125 I][Nle^{8,21},Tyr³⁴]PTH(1-34)NH₂).[\[4\]](#)
- Non-labeled PTH(1-34) for determining non-specific binding.
- **DS69910557**.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 2 mM CaCl₂, 5% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter and fluid.

Procedure:

- Prepare serial dilutions of **DS69910557** in binding buffer.
- In a 96-well plate, add in the following order: binding buffer, a fixed concentration of the radioligand, and either **DS69910557**, unlabeled PTH(1-34) (for non-specific binding), or buffer alone (for total binding).
- Add the cell membranes to initiate the binding reaction.
- Incubate at room temperature for a predetermined time to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value for **DS69910557**. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Assay for Functional Antagonism

This protocol is a general guideline for measuring the functional antagonism of **DS69910557** on PTHR1 signaling.

Objective: To quantify the ability of **DS69910557** to inhibit agonist-induced cAMP production in cells expressing hPTHR1.

Materials:

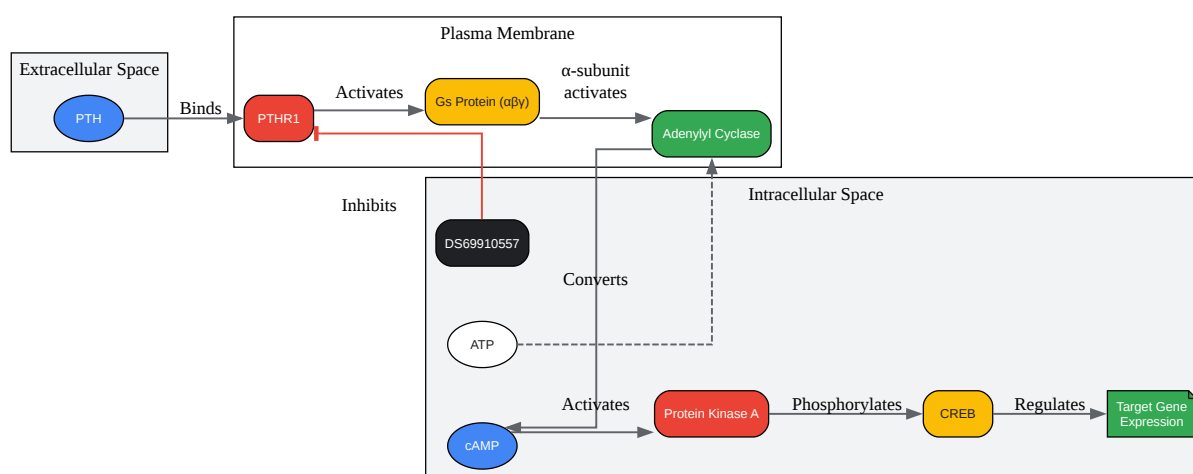
- A cell line endogenously or recombinantly expressing hPTHR1 (e.g., HEK293, UMR-106).^[5]
- PTHR1 agonist (e.g., hPTH(1-34)).
- **DS69910557**.
- Cell culture medium.
- A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

- Seed the cells in a 96-well plate and grow to confluency.
- Pre-incubate the cells with varying concentrations of **DS69910557** or vehicle control in the presence of a PDE inhibitor for a specified time.
- Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the PTHR1 agonist.
- Incubate for a time sufficient to induce a robust cAMP response.

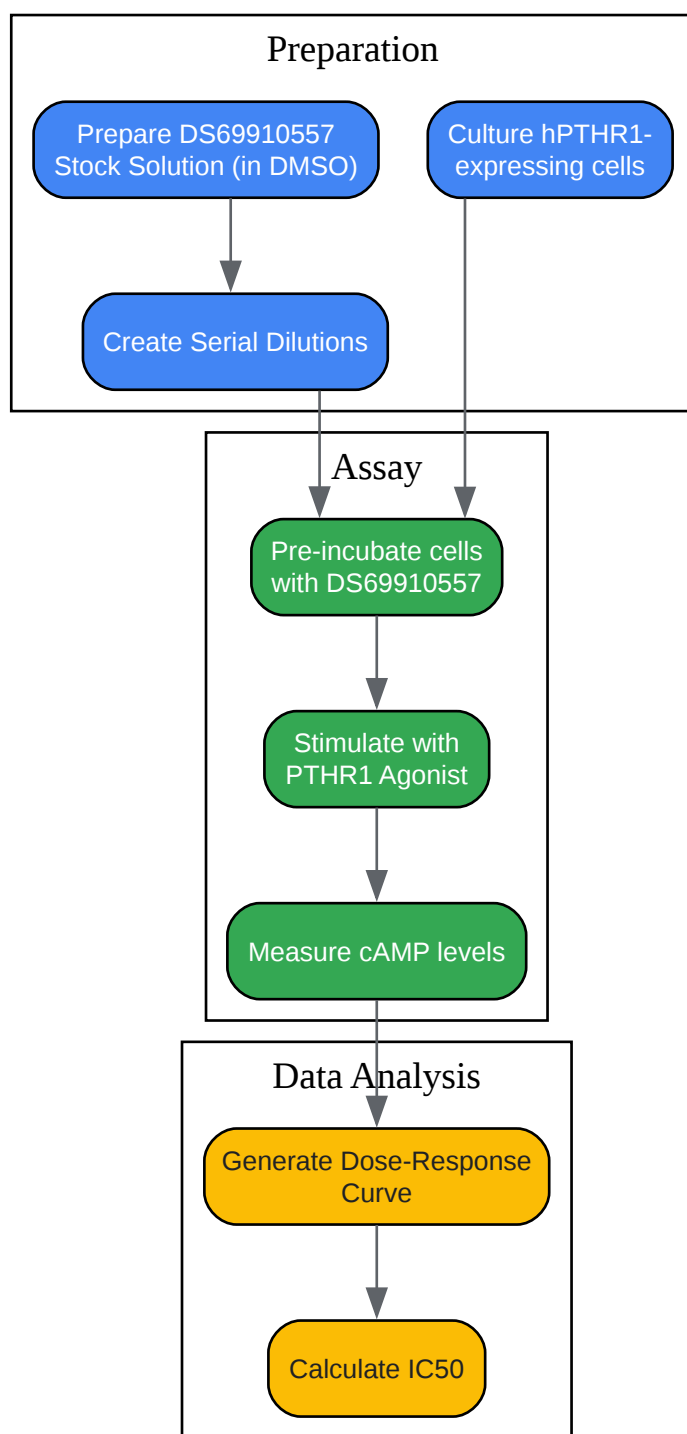
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Generate a dose-response curve for **DS69910557** and calculate its IC₅₀ value.

Visualizations



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Caption: PTHR1 signaling pathway inhibited by **DS69910557**.



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Caption: Workflow for a cell-based functional antagonism assay.

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